molecular formula C11H18ClNO B2706253 [2-(Mesityloxy)ethyl]amine hydrochloride CAS No. 1048664-12-5; 91339-50-3

[2-(Mesityloxy)ethyl]amine hydrochloride

Cat. No.: B2706253
CAS No.: 1048664-12-5; 91339-50-3
M. Wt: 215.72
InChI Key: RVNZKJGDJRVGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: [2-(Mesityloxy)ethyl]amine hydrochloride consists of an ethylamine backbone with a mesityloxy group (2,4,6-trimethylphenoxy) at the 2-position, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₈ClNO, and its CAS number is 91339-50-3 . The mesityl group confers significant steric bulk and hydrophobicity due to three methyl substituents.

The compound’s discontinued commercial status () suggests specialized or historical use in pharmaceutical or material science research.

Properties

IUPAC Name

2-(2,4,6-trimethylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8-6-9(2)11(10(3)7-8)13-5-4-12;/h6-7H,4-5,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNZKJGDJRVGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties
[2-(Mesityloxy)ethyl]amine hydrochloride 2,4,6-Trimethylphenoxy group on ethylamine backbone C₁₁H₁₈ClNO 215.72 (base: 179.27) High hydrophobicity due to bulky mesityl group; likely low water solubility
Methoxyamine hydrochloride Methoxy group (-OCH₃) directly attached to amine CH₆ClNO 83.52 Polar, moderate water solubility; used in serotonin release studies
Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride Methoxyphenoxy group (ether linkage) on ethylamine C₁₁H₁₈ClNO₂ 231.72 Moderate hydrophilicity from ether and methoxy groups; CAS 2087-33-4
[2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride Nitro (-NO₂) and methoxy groups on phenoxyethylamine C₉H₁₃ClN₂O₄ 248.67 Electron-withdrawing nitro group enhances reactivity; CAS 1051368-94-5
{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride Oxadiazole ring with 4-methoxyphenyl substituent C₁₁H₁₃ClN₄O₂ 284.70 Oxadiazole confers aromaticity and potential medicinal applications
(2-Methoxyethyl)[(3-methylthiophen-2-yl)methyl]amine hydrochloride Thiophene ring with methyl and methoxyethyl groups C₉H₁₆ClNOS 221.75 Sulfur-containing thiophene enhances electronic diversity; CAS 892571-49-2

Functional and Application Differences

Hydrophobicity vs. Reactivity :

  • The mesityloxy group ’s bulkiness reduces water solubility but increases lipophilicity, making it suitable for lipid-based formulations or membrane permeability studies.
  • Methoxyamine hydrochloride ’s polar methoxy group improves aqueous solubility, facilitating its use in neurotransmitter research .

Electronic Effects: Electron-withdrawing groups (e.g., nitro in [2-(2-Methoxy-4-nitrophenoxy)ethyl]amine) increase electrophilicity, enabling participation in nucleophilic substitutions . Electron-donating methyl groups in the mesityloxy compound stabilize the structure but reduce reactivity toward electrophiles.

Biological Activity :

  • Methoxyamphetamine hydrochloride () shows weak serotonin modulation, whereas oxadiazole-containing analogs () may exhibit enhanced bioactivity due to aromatic heterocycles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.